molecular formula C18H19N3O5 B1456259 1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl- CAS No. 949556-46-1

1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl-

Cat. No.: B1456259
CAS No.: 949556-46-1
M. Wt: 357.4 g/mol
InChI Key: LBTSTNKBKYTZFF-UHFFFAOYSA-N
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Description

The compound 1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl- (hereafter referred to as the target compound) is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a versatile scaffold in organic synthesis. Its structure features a 1,3-dioxane-4,6-dione core substituted at the 5-position with a methylene group linked to a pyrazole moiety bearing a 4-methoxybenzyl substituent.

Properties

IUPAC Name

5-[[[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-18(2)25-16(22)14(17(23)26-18)10-19-15-8-9-20-21(15)11-12-4-6-13(24-3)7-5-12/h4-10,19H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTSTNKBKYTZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=NN2CC3=CC=C(C=C3)OC)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural features, it may potentially influence pathways involving enzymes and receptors that interact with similar structures.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its bioavailability, half-life, metabolism, and excretion would need to be determined through experimental studies.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its mechanism of action and pharmacokinetics, it’s difficult to predict how these factors might impact its function.

Biological Activity

The compound 1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl- (CID: 67220627) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a dioxane ring and a methoxyphenyl group , which contribute to its unique properties. The structural formula can be represented as follows:

C18H19N3O5\text{C}_{18}\text{H}_{19}\text{N}_3\text{O}_5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with inflammation and cancer progression.
  • Receptor Modulation : It could bind to certain receptors, altering their activity and leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to 1,3-Dioxane derivatives exhibit significant anticancer properties. For instance, the presence of the pyrazole moiety is known to enhance cytotoxicity against various cancer cell lines. In vitro assays have shown that derivatives with similar structures can have IC50 values below 20 µM against human cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain dioxane derivatives demonstrate antifungal activity against Fusarium oxysporum , with minimum inhibitory concentration (MIC) values ranging from 6.25 µg/mL to 30 µg/mL . The presence of methoxy and other electron-donating groups in the phenyl ring enhances this activity.

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and testing of various dioxane derivatives against cancer cell lines. The results showed that modifications in the substituents significantly affected their potency. For example, compounds with a methoxy group exhibited enhanced activity compared to their unsubstituted analogs .

Study on Antimicrobial Efficacy

In another investigation focused on antifungal activity, a series of dioxane derivatives were synthesized and tested against multiple fungal strains. The study found that compounds with specific substituents demonstrated higher efficacy than standard antifungal agents like miconazole .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResults (IC50/MIC)
AnticancerHuman cancer cell linesIC50 < 20 µM
AntifungalFusarium oxysporumMIC = 6.25 - 30 µg/mL
Enzyme InhibitionVarious metabolic enzymesInhibition observed

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivityNotes
Dioxane derivative with methoxy groupEnhanced anticancer activityElectron-donating effect
Substituted pyrazole derivativesSignificant cytotoxicityStructural modifications matter
Dioxane with halogen substituentsVaried antifungal activityHalogens can reduce efficacy

Scientific Research Applications

Synthetic Applications

1.1. Synthesis of Pyrazole Derivatives
The compound is utilized in the synthesis of various pyrazole derivatives through domino reactions. For instance, reactions involving 3-methyl-5-aminopyrazole and 2,2-dimethyl-1,3-dioxane-4,6-dione lead to the formation of pyrazolo[3,4-b]pyridone systems. These reactions exhibit regioselectivity and yield significant products that are valuable for further chemical transformations .

1.2. Intermediates in Organic Synthesis
As an intermediate, 1,3-dioxane-4,6-dione can be transformed into other functionalized compounds. Its reactivity allows it to participate in various condensation reactions that form complex molecular architectures useful in medicinal chemistry .

Pharmaceutical Applications

2.1. Anticancer Activity
Research indicates that derivatives of this compound exhibit notable anticancer properties. For example, certain synthesized compounds have shown effective inhibition against various cancer cell lines . This positions the compound as a candidate for developing new anticancer therapies.

2.2. Antimicrobial Properties
The compound's derivatives have been evaluated for their antimicrobial activities against bacteria and fungi. The presence of specific substituents on the pyrazole ring enhances these biological activities . This makes it a potential agent for pharmaceutical formulations aimed at treating infections.

Material Science Applications

3.1. Dyes and Pigments
The compound's azo derivatives are explored for their applications as dyes in textiles and cosmetics due to their vibrant colors and stability under light . The solvatochromic behaviors of these dyes are particularly interesting for developing colorimetric sensors.

3.2. Functional Materials
In materials science, the unique structure of 1,3-dioxane-4,6-dione allows it to be incorporated into polymers or other materials to impart specific properties such as thermal stability or enhanced mechanical strength .

Case Study 1: Anticancer Activity Evaluation

A study focused on the synthesis of various pyrazole derivatives from 1,3-dioxane-4,6-dione reported that several compounds showed promising activity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspases .

Case Study 2: Synthesis of Azo Dyes

Research into the synthesis of bis azo compounds using 1,3-dioxane derivatives revealed that these compounds exhibited excellent dyeing properties on cotton fabrics with high color fastness ratings . The study emphasized the importance of optimizing synthesis conditions to enhance yield and dye quality.

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines a 4-methoxybenzyl-pyrazole moiety, enhancing electron-donating properties compared to halogenated (e.g., 2-chloro in ) or hydroxylated (e.g., 4-hydroxy in ) analogs.
  • Thiazole- or pyrimidine-fused derivatives (e.g., ) exhibit distinct electronic profiles due to heteroatom incorporation, influencing reactivity in cycloadditions or nucleophilic substitutions.

Comparison of Yields :

  • The target compound’s high yield (98%) reflects optimized conditions (room temperature, short reaction time) compared to reflux-based methods (e.g., 80–85% yields in ).

Physical and Spectral Properties

Compound Melting Point (°C) IR (cm⁻¹) ¹H-NMR Key Signals (δ, ppm)
Target compound 144 N-H stretch (3300–3400) 3.75 (s, 3H, -OCH₃), 5.20 (m, Hx), 7.27–7.43 (ArH)
5-(4-Hydroxybenzylidene) 160–162 O-H stretch (3200–3500) 6.87 (d, J=8.7 Hz, ArH), 9.82 (s, -OH)
5-(2-Chlorobenzylidene) 135–138 C-Cl (750) 7.74 (d, J=8.4 Hz, ArH), 3.11 (dd, Ha/Hb)

Key Trends :

  • The 4-methoxy group in the target compound downfield-shifts aromatic protons (δ 7.27–7.43) compared to hydroxylated analogs (δ 6.87 in ).
  • Halogenated derivatives (e.g., 2-chloro in ) exhibit characteristic C-Cl IR stretches and distinct aromatic splitting patterns.

Q & A

Q. Example Reaction Table

StepReagent/ConditionPurposeReference
1POCl₃, 120°CCyclization
2Ethanol refluxCondensation
3Benzyl chloride, DMFAlkylation

Basic: Which spectroscopic methods are most effective for characterizing keto-enol tautomerism in this compound?

Methodological Answer:
Keto-enol tautomerism can be resolved using:

  • ¹H NMR : Detect enolic protons (δ 10–12 ppm) and keto carbonyl protons (δ 2–3 ppm). Integration ratios confirm tautomeric equilibrium .
  • ¹³C NMR : Identify carbonyl carbons (δ 160–180 ppm for enol vs. δ 190–210 ppm for keto forms) .
  • X-ray crystallography : Definitive structural assignment, as demonstrated for analogous dioxane-pyrazole hybrids .

Q. Example Docking Parameters

SoftwareTarget ProteinGrid Box SizeReference
AutoDockCOX-2 (PDB: 5KIR)60 × 60 × 60 Å

Basic: What solvents and conditions stabilize the compound during synthesis?

Methodological Answer:

  • Polar aprotic solvents : DMF or dimethylformamide (DMF) for alkylation steps .
  • Chlorinated solvents : Methylene chloride for intermediates requiring low reactivity .
  • Hydrolysis conditions : Ethanol-water (4:1 v/v) for controlled hydrolysis of chlorine substituents .

Q. Stability Table

SolventTemperatureStability OutcomeReference
DMF60°CHigh yield
Ethanol-H₂ORefluxNo decomposition

Advanced: How to evaluate the compound's potential antimicrobial activity?

Methodological Answer:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using analogs with 1,3,4-oxadiazole moieties as positive controls .
  • Enzyme inhibition : Assess binding to bacterial dihydrofolate reductase (DHFR) via spectrophotometric assays .
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours .

Q. Example MIC Data

Compound DerivativeMIC (µg/mL)Reference
1,3,4-Oxadiazole analog12.5

Advanced: What mechanistic insights explain the role of POCl₃ in cyclization?

Methodological Answer:
POCl₃ acts as a Lewis acid catalyst by:

  • Activating carbonyl groups for nucleophilic attack by pyrazole-amine intermediates .
  • Facilitating dehydration via protonation of hydroxyl intermediates .
  • Side reactions : Excess POCl₃ may chlorinate aromatic rings, requiring stoichiometric control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl-
Reactant of Route 2
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1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl-

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